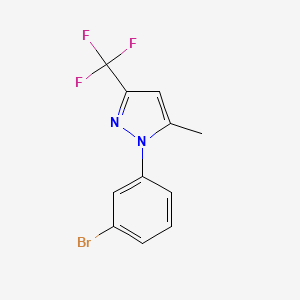

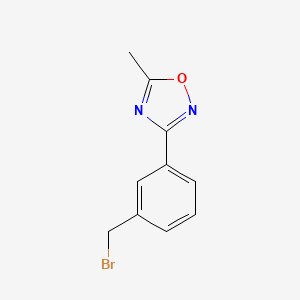

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a bromophenyl group, a methyl group, and a trifluoromethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction could also be used to analyze the crystal structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the compound 3-Bromophenyl trifluoromethyl sulphide has a molecular weight of 257.07 and is a colorless to yellow liquid .

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

- Switchable Reactivity and Site‐Selective Functionalization : This compound, alongside related pyrazoles, exhibits versatile chemical reactivity that enables the site-selective functionalization of the pyrazole ring. Depending on the reagents used, functionalization can occur at multiple positions on the heterocycle, expanding its utility in organic synthesis (Schlosser et al., 2002).

Pharmaceutical Research

- Antimicrobial and Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some derivatives exhibited promising activities, suggesting potential for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Materials Science

- Electrochemically Induced Transformations : The compound has been used in electrochemical studies to synthesize new materials with potential applications in biomedical fields, particularly for the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Fluorescence Studies

- Synthesis and Fluorescent Properties : Pyrazoline derivatives, closely related to the compound of interest, have been synthesized and studied for their fluorescent properties. These studies contribute to the understanding of the effects of structural modifications on the fluorescence and may lead to applications in sensing and imaging technologies (Ibrahim et al., 2016).

Antimicrobial Agents

- Development of Antimicrobial Agents : A new series of pyrazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and antioxidant activities. The findings suggest that certain derivatives display broad-spectrum antimicrobial activities, highlighting the potential for the development of new antimicrobial agents (Bhat et al., 2016).

Propriétés

IUPAC Name |

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2/c1-7-5-10(11(13,14)15)16-17(7)9-4-2-3-8(12)6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECLHFHMHXWCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)